molecular formula C20H26OSi B14319664 Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- CAS No. 105966-43-6

Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-

Cat. No.: B14319664
CAS No.: 105966-43-6
M. Wt: 310.5 g/mol
InChI Key: FLYBUIRPHHSDDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 2-methyl-2-propen-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being carried out .

Major Products

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis .

Scientific Research Applications

Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. This property allows it to act as a hydride donor in reduction reactions and as a radical H-donor in radical reactions. The molecular targets and pathways involved include the formation of silanol and siloxane bonds, which contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- include:

    Diphenylsilane: A simpler silane compound with similar reactivity.

    Triphenylsilane: Another silane with three phenyl groups, offering different reactivity and stability.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.

Uniqueness

What sets Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- apart is its unique combination of tert-butyl and propenyl groups, which provide distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications that other silanes may not be able to achieve .

Properties

CAS No.

105966-43-6

Molecular Formula

C20H26OSi

Molecular Weight

310.5 g/mol

IUPAC Name

tert-butyl-(2-methylprop-2-enoxy)-diphenylsilane

InChI

InChI=1S/C20H26OSi/c1-17(2)16-21-22(20(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,1,16H2,2-5H3

InChI Key

FLYBUIRPHHSDDM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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